N-(4-acetylphenyl)-3-bromopropanamide
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Overview
Description
N-(4-acetylphenyl)-3-bromopropanamide is an organic compound that belongs to the class of aromatic amides It features a bromine atom attached to a three-carbon chain, which is connected to an acetylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-acetylphenyl)-3-bromopropanamide typically involves the reaction of 4-acetylphenylamine with 3-bromopropanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors for better control over reaction parameters.
Chemical Reactions Analysis
Types of Reactions
N-(4-acetylphenyl)-3-bromopropanamide can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The carbonyl group in the acetylphenyl moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Oxidation: The acetyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents such as dimethylformamide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in aqueous or alkaline conditions.
Major Products
Nucleophilic substitution: Formation of N-(4-acetylphenyl)-3-azidopropanamide or N-(4-acetylphenyl)-3-thiopropanamide.
Reduction: Formation of N-(4-hydroxyphenyl)-3-bromopropanamide.
Oxidation: Formation of N-(4-carboxyphenyl)-3-bromopropanamide.
Scientific Research Applications
N-(4-acetylphenyl)-3-bromopropanamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(4-acetylphenyl)-3-bromopropanamide involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The bromine atom and the acetyl group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
N-(4-acetylphenyl)-3-chloropropanamide: Similar structure but with a chlorine atom instead of bromine.
N-(4-acetylphenyl)-3-iodopropanamide: Contains an iodine atom, which may result in different reactivity and biological activity.
N-(4-acetylphenyl)-3-fluoropropanamide: Features a fluorine atom, potentially altering its chemical and physical properties.
Uniqueness
N-(4-acetylphenyl)-3-bromopropanamide is unique due to the presence of the bromine atom, which can participate in specific chemical reactions that other halogenated analogs may not. Additionally, the bromine atom’s size and electron-withdrawing properties can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C11H12BrNO2 |
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Molecular Weight |
270.12 g/mol |
IUPAC Name |
N-(4-acetylphenyl)-3-bromopropanamide |
InChI |
InChI=1S/C11H12BrNO2/c1-8(14)9-2-4-10(5-3-9)13-11(15)6-7-12/h2-5H,6-7H2,1H3,(H,13,15) |
InChI Key |
JEKIAGLXABTCGO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)CCBr |
Origin of Product |
United States |
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